molecular formula C7H5BrN2O B14029231 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B14029231
M. Wt: 213.03 g/mol
InChI Key: IVUSMZVFYQMBLC-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a versatile brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its application as a key synthetic intermediate for the development of potent anticancer therapeutics. The rigid, planar 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug design, often used to restrict the conformation of bioactive molecules . This compound serves as a critical precursor in the synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed to act as colchicine-binding site inhibitors (CBSIs) . These inhibitors target the interface of the α/β tubulin dimer, disrupting tubulin polymerization and microtubule dynamics, which leads to mitotic arrest and apoptosis in cancer cells . Research has demonstrated that derivatives stemming from this core structure exhibit moderate to excellent in vitro antiproliferative activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h1-3,10H,(H,9,11)

InChI Key

IVUSMZVFYQMBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1NC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1h Pyrrolo 3,2 C Pyridin 4 5h One and Analogues

Strategies for Pyrrolopyridinone Ring System Construction

The formation of the bicyclic pyrrolopyridinone core is a key challenge that has been addressed through several innovative synthetic approaches. These methodologies can be broadly categorized into annulation strategies, multi-component reactions, and tandem reaction pathways.

Annulation Approaches for Core Scaffold Formation

Annulation, the process of building a new ring onto a pre-existing one, is a fundamental strategy for constructing the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold. One notable approach involves the annulation of a pyridine (B92270) ring onto a pyrrole (B145914) precursor. For instance, a novel method has been developed for the synthesis of 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins, through the unprecedented annulation of pyrrolo[2,1-c] nih.govacs.orgbenzoxazine-1,2,4-triones with thioacetamide. nih.gov This reaction proceeds under catalyst-free conditions and represents a green chemistry approach to this class of compounds. nih.gov Although this method yields a 2,3-dione, it provides a valuable precedent for the construction of the core pyrrolo[3,2-c]pyridine ring system, which could potentially be modified to afford the desired 4(5H)-one derivative.

Multi-component Reaction Pathways for Derivatization

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. These reactions are particularly well-suited for the generation of diverse libraries of compounds for drug discovery. An efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta acs.orgnih.govpyrrolo[2,3-b]pyridine derivatives has been developed through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. nih.gov This catalyst-free reaction proceeds in refluxing acetonitrile (B52724) to afford the products in high yields and with high diastereoselectivity. nih.gov While this specific example leads to a different regioisomer and a more complex fused system, it highlights the power of MCRs in constructing pyrrolopyridine scaffolds. The principles of this approach could be adapted to target the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one core by carefully selecting the appropriate starting materials.

A variety of multi-component strategies have been successfully employed to synthesize analogues of the target scaffold, as summarized in the table below.

Reaction TypeReactantsProduct ScaffoldKey Features
Three-componentAlkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridinesTetrahydrocyclopenta acs.orgnih.govpyrrolo[2,3-b]pyridineCatalyst-free, high yield, high diastereoselectivity nih.gov

Tandem Reactions for Efficient Scaffold Assembly

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations that occur in a single pot, often without the need for isolating intermediates. This approach offers significant advantages in terms of efficiency and sustainability. A catalyst-free domino reaction has been reported for the synthesis of 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. acs.org This reaction proceeds through a one-pot tandem aldol (B89426) condensation/aza-addition pathway. acs.org The resulting saturated pyridinone ring is a close analogue of the target scaffold and could potentially be oxidized to introduce the desired aromaticity.

Another example of a tandem approach involves a palladium-catalyzed cascade vinylogous addition/reductive elimination/protonation/allylic amination and 1,3-hydrogen transfer sequence between 3-aminoethyl group tethered 1,3-enynes and imines to construct hexahydro-1H-pyrrolo[3,2-c]pyridine architectures. acs.org These examples showcase the utility of tandem reactions in rapidly assembling the core structure of pyrrolopyridinones.

Regioselective Bromination Techniques at the C-2 Position

Once the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold is in hand, the next critical step is the regioselective introduction of a bromine atom at the C-2 position of the pyrrole ring. The electronic nature of the pyrrolopyridine system generally directs electrophilic substitution to the C-3 position. Therefore, achieving C-2 selectivity often requires specific reagents or strategic modifications of the substrate.

Direct Bromination Methods and Reagents

Direct bromination of pyrrolopyridine systems can be achieved using various brominating agents. N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds. wikipedia.org However, in many pyrrolopyridine systems, the use of NBS often leads to bromination at the C-3 position. Careful optimization of reaction conditions, such as solvent and temperature, may be necessary to favor C-2 bromination.

The following table summarizes common brominating agents and their typical outcomes in the context of pyrrole and pyrrolopyridine bromination.

ReagentTypical Position of Bromination on PyrrolopyridinesNotes
N-Bromosuccinimide (NBS)C-3Can be influenced by reaction conditions and substituents. researchgate.net
Bromine (Br₂)C-3Often leads to multiple brominations if not carefully controlled. researchgate.net

Precursor-Mediated Bromine Introduction Strategies

To overcome the inherent preference for C-3 bromination, precursor-mediated strategies can be employed. This involves modifying the substrate to direct the bromine to the C-2 position. One such strategy is the use of a directing group, which is temporarily installed on the molecule to sterically or electronically favor bromination at the desired position, and is subsequently removed.

Protecting Group Chemistry in Pyrrolopyridinone Synthesis (e.g., for 1H and 5H positions)

In the multi-step synthesis of pyrrolopyridinone scaffolds, the differential reactivity of the two nitrogen atoms—the pyrrole nitrogen at the 1H-position and the lactam nitrogen at the 5H-position—necessitates a robust protecting group strategy. organic-chemistry.org The selection of these groups is critical as it influences the reactivity of the heterocyclic system and must be compatible with subsequent reaction conditions, particularly bromination and cross-coupling reactions. organic-chemistry.org

1H-Pyrrole Nitrogen Protection: The nitrogen atom of the pyrrole ring is often protected to prevent unwanted side reactions and to modulate the electron density of the ring system. Electron-withdrawing protecting groups are frequently employed to decrease the nucleophilicity of the pyrrole ring, thereby allowing for more controlled functionalization. researchgate.net

Sulfonyl Groups: Groups such as benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts) are common choices for pyrrole protection. researchgate.net Their strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack, which can be advantageous when selective reactions are desired elsewhere in the molecule. researchgate.net

Carbamate Groups: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and can be applied to the pyrrole nitrogen. researchgate.net Its key advantage is its stability in various nucleophilic and basic conditions, while being easily removable under acidic conditions. researchgate.net Another relevant group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which has been utilized in the synthesis of related azaindoles. nih.gov

Alkyl Groups: While simple alkyl groups like benzyl (B1604629) have been used, their removal often requires harsh conditions, such as reduction with sodium in liquid ammonia, limiting their applicability with sensitive functional groups. cdnsciencepub.com The 2-phenylsulfonylethyl group offers an alternative that can be removed under milder basic conditions via a reverse Michael reaction. researchgate.netcdnsciencepub.com

5H-Lactam Nitrogen Protection: The lactam nitrogen presents a different set of challenges. Its protection is often necessary to prevent N-alkylation or other reactions during the synthesis of the core structure or its subsequent modification.

Alkoxymethyl Groups: N-alkoxymethyl moieties are useful protecting groups for lactams, as they are stable to a wide range of reagents. researchgate.net

Benzyl and Related Groups: The dibenzyl protecting group has been shown to be effective in the synthesis of β-lactam-containing pseudopeptides, suggesting its potential utility for the pyrrolopyridinone lactam. nih.gov The p-methoxybenzyl (PMB) group is another common choice, often removable under oxidative conditions.

Acyl Groups: While acyl groups can protect the lactam nitrogen, their removal may require conditions that could affect other parts of the molecule.

The choice between these protecting groups often depends on an orthogonal strategy, where one group can be removed selectively without affecting the other, allowing for sequential functionalization of the 1H and 5H positions. organic-chemistry.org

Table 1: Overview of Protecting Groups for Pyrrolopyridinone Synthesis

Position Protecting Group Abbreviation Common Introduction Reagents Removal Conditions Reference
1H-Pyrrole Benzenesulfonyl Bs Benzenesulfonyl chloride, Base Base-mediated hydrolysis (e.g., NaOH, DBU) researchgate.net
p-Toluenesulfonyl Ts Tosyl chloride, Base Base-mediated hydrolysis researchgate.net
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base Acidic conditions (e.g., TFA, HCl) researchgate.net
2-(Trimethylsilyl)ethoxymethyl SEM SEM-Cl, Base Fluoride source (e.g., TBAF) or acid nih.gov
2-Phenylsulfonylethyl - 2-Phenylsulfonylethyl chloride, Base Base (e.g., NaH, DBN) researchgate.netcdnsciencepub.com
5H-Lactam Benzyl Bn Benzyl bromide, Base Hydrogenolysis (e.g., H₂, Pd/C) cdnsciencepub.com
p-Methoxybenzyl PMB PMB-Cl, Base Oxidative cleavage (e.g., DDQ, CAN) -
Dibenzyl Bn₂ Dibenzylamine, Mitsunobu conditions Hydrogenolysis nih.gov

Advanced Purification and Isolation Methodologies for Brominated Pyrrolopyridinones

The purification of brominated pyrrolopyridinones is a critical step to ensure the removal of reactants, catalysts, and regioisomeric byproducts. The polarity and potential instability of these compounds necessitate the use of both standard and advanced purification techniques.

Conventional Chromatography: Standard silica (B1680970) gel column chromatography is the most common initial method for purification. nih.gov A gradient elution system, typically using mixtures of non-polar solvents (like hexane (B92381) or heptane) and more polar solvents (like ethyl acetate (B1210297) or dichloromethane), is employed to separate the target compound from less polar impurities. For more polar compounds, methanol (B129727) or isopropanol (B130326) might be added to the mobile phase.

Advanced and High-Resolution Chromatography: For achieving high purity, especially for analytical standards or final active pharmaceutical ingredients, more advanced techniques are required.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful tool for purifying polar and moderately polar compounds. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Preparative HPLC can be used to isolate gram-scale quantities of highly pure product.

Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO₂ as the primary mobile phase, often with a co-solvent like methanol. It is an excellent "green" alternative to normal and reverse-phase HPLC, offering fast separation times and easy solvent removal. It is particularly effective for separating chiral compounds and other complex mixtures that are challenging for HPLC.

Ion-Exchange Chromatography (IEX): Given the presence of acidic (pyrrole N-H) and basic sites within the pyrrolopyridinone core, ion-exchange chromatography can be a viable strategy. This technique separates molecules based on their net charge at a specific pH, which can be useful for removing impurities with different acid-base properties.

Crystallization: If the brominated pyrrolopyridinone is a stable, crystalline solid, recrystallization is an effective and scalable method for achieving high purity. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. This method is highly effective at removing structurally similar impurities.

Table 2: Comparison of Purification Methodologies

Method Principle of Separation Best Suited For Advantages Disadvantages
Silica Gel Chromatography Adsorption (Polarity) Routine, large-scale purification of moderately different compounds Cost-effective, scalable, versatile Lower resolution for similar compounds, solvent consumption
Reverse-Phase HPLC Partitioning (Hydrophobicity) High-purity isolation of polar compounds, analytical separation High resolution, reproducible, well-established High cost, high solvent consumption, requires sample solubility in mobile phase
Supercritical Fluid Chromatography (SFC) Partitioning & Adsorption Chiral separations, fast purification Fast, reduced organic solvent use, easy sample recovery High initial equipment cost, less versatile for very polar compounds
Crystallization Differential Solubility Final purification of stable, solid compounds on a large scale Highly effective for purity, scalable, cost-effective Product must be crystalline, potential for low recovery

| Ion-Exchange Chromatography (IEX) | Ionic Charge | Separation of ionizable compounds, removal of charged impurities | High selectivity for charged species, high capacity | Limited to ionizable compounds, requires buffer systems |

Chemical Reactivity and Transformations of 2 Bromo 1h Pyrrolo 3,2 C Pyridin 4 5h One

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position

The bromine atom at the C-2 position of the pyrrole (B145914) ring is strategically located for functionalization via palladium-catalyzed cross-coupling reactions. This position is electronically activated, facilitating the initial oxidative addition step that is crucial for these catalytic cycles. nih.gov Such reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse molecular fragments. osi.lvmdpi.com

The Suzuki-Miyaura coupling is a highly effective method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov For 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, this reaction allows for the direct introduction of various aryl and heteroaryl substituents at the C-2 position. Studies on analogous bromo-substituted pyrroles and azaindoles have shown that these couplings proceed efficiently. nih.govresearchgate.net The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source and phosphine (B1218219) ligands, in the presence of a base like sodium carbonate or potassium carbonate. nih.govmdpi.com The choice of catalyst, base, and solvent can be optimized to achieve high yields for a broad spectrum of boronic acids, including those that are electron-rich, electron-poor, or sterically hindered. researchgate.net

Chemoselective Suzuki-Miyaura couplings have been demonstrated on related scaffolds, such as 2-iodo-4-chloropyrrolopyridines, where the reaction occurs preferentially at the more reactive C-2 position (analogous to the C-2 bromo position in the target molecule) over the C-4 chloro position. nih.govntnu.no This highlights the robustness and selectivity of the Suzuki-Miyaura reaction for functionalizing the pyrrole moiety.

Substrate AnalogueCoupling PartnerCatalyst/BaseConditionsProductYieldRef
2-iodo-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine(4-methoxyphenyl)boronic acidPd₂(dba)₃ / XPhos / K₃PO₄Toluene/H₂O, 80 °C2-(4-methoxyphenyl)-4-chloro-1-SEM-pyrrolo[2,3-b]pyridine68-71% nih.govntnu.no
3-iodo-2-formyl-1-tosylpyrrolePhenylboronic acidPdCl₂(dppf) / Na₂CO₃Dioxane/H₂O, 80 °C2-formyl-3-phenyl-1-tosylpyrrole90% researchgate.net
4-bromo-6H-1,2-oxazine derivativePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/MeOH, 80 °C4-phenyl-6H-1,2-oxazine derivative82% nih.gov

This table presents data from analogous structures to illustrate typical reaction conditions and outcomes.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. atlanchimpharma.com This palladium-catalyzed reaction couples an aryl halide with an amine, providing a direct route to arylamines. nih.govrsc.org In the context of this compound, this transformation enables the introduction of a wide variety of nitrogen-based functional groups at the C-2 position. The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govresearchgate.net

This method is often preferred over classical nucleophilic aromatic substitution (SNAr), which can require harsh conditions and result in low yields, particularly on electron-rich heterocyclic systems. atlanchimpharma.com The versatility of the Buchwald-Hartwig amination allows for the coupling of a broad scope of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. researchgate.net Research on related 2-bromopyridines demonstrates that the reaction can be successfully performed even with volatile amines to produce secondary and tertiary aminopyridines in good to excellent yields. nih.govresearchgate.net

Substrate AnalogueAmineCatalyst/Ligand/BaseConditionsProductYieldRef
2-BromopyridineDiethylaminePd(OAc)₂ / dppp (B1165662) / NaOtBuToluene, 80 °C2-(Diethylamino)pyridine98% researchgate.net
2-BromopyridineMorpholinePd(OAc)₂ / BINAP / NaOtBuToluene, 80 °C4-(pyridin-2-yl)morpholine92% nih.gov
4-chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridineSecondary AminePd(OAc)₂ / RuPhos / LiHMDSDioxane, 100 °C4-amino-2-aryl-1-SEM-pyrrolo[2,3-b]pyridine67-83% nih.gov

This table presents data from analogous structures to illustrate typical reaction conditions and outcomes.

The Negishi and Stille reactions offer powerful, complementary methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. researchgate.net Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

The Negishi coupling is known for its high reactivity and functional group tolerance, enabling the formation of bonds between sp², sp³, and sp carbons. orgsyn.orgorganic-chemistry.org The reaction of this compound with an organozinc reagent, catalyzed by a palladium complex like Pd(PPh₃)₄, could effectively introduce alkyl, vinyl, or aryl groups at the C-2 position. organic-chemistry.org

The Stille coupling is also highly versatile and is particularly useful for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a notable drawback. researchgate.net This method would allow the coupling of this compound with various organostannanes to create complex molecular architectures.

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C-2 position is generally challenging. The pyrrole ring is an electron-rich aromatic system, which disfavors the addition of a nucleophile to form the requisite Meisenheimer complex intermediate. semanticscholar.org Consequently, SNAr reactions on such scaffolds typically require either a strongly electron-withdrawing group on the ring to activate the substrate or very harsh reaction conditions. atlanchimpharma.com Attempts to perform SNAr on similar bromo-heterocycles often result in very low yields, making palladium-catalyzed methods like the Buchwald-Hartwig amination the more practical and efficient choice for C-N bond formation. atlanchimpharma.com The discovery and development of nucleophilic substitution reactions have been pivotal in organic chemistry, but their direct application to this specific substrate is limited by its inherent electronic properties. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution on the Pyrrole and Pyridine (B92270) Rings

The this compound core possesses two aromatic rings with distinct reactivities toward electrophilic aromatic substitution (EAS). The pyrrole ring is inherently electron-rich and highly activated towards electrophiles, far more so than benzene. pearson.com Electrophilic attack on an unsubstituted pyrrole typically occurs at the C-2 position due to superior resonance stabilization of the intermediate cation. pearson.com However, since the C-2 position in the target molecule is already occupied by a bromine atom, any subsequent electrophilic substitution would be directed to the C-3 position. The reactivity of this position would be influenced by the existing substituents.

In contrast, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and is significantly deactivated towards electrophilic attack. youtube.com When EAS does occur on pyridine, it requires forcing conditions and substitution generally proceeds at the C-3 position (meta to the nitrogen). For the fused pyridinone ring in the target compound, the deactivating effect of the ring nitrogen and the electron-withdrawing nature of the lactam carbonyl group would make electrophilic substitution on this ring highly unfavorable. Therefore, electrophilic functionalization is expected to occur selectively on the pyrrole moiety at the C-3 position.

Functionalization of the Lactam Carbonyl and Pyrrole Nitrogen Centers

Beyond the reactive sites on the aromatic rings, the lactam carbonyl and the pyrrole nitrogen offer additional handles for chemical modification.

The pyrrole nitrogen (N-1) can be readily functionalized through N-alkylation or N-acylation reactions. Deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an electrophile like an alkyl halide or acyl chloride allows for the introduction of various substituents. This site is also commonly protected during synthetic sequences to prevent unwanted side reactions. For instance, the trimethylsilylethoxymethyl (SEM) group has been used to protect the pyrrole nitrogen in related azaindole syntheses, which can be crucial for the success of subsequent cross-coupling reactions. nih.govntnu.no

The lactam carbonyl group within the pyridinone ring also presents opportunities for functionalization. It can potentially undergo reduction using reagents like lithium aluminum hydride to yield the corresponding secondary amine, or it could be converted to a thione using Lawesson's reagent. Furthermore, reaction with organometallic reagents such as Grignard or organolithium compounds could lead to the formation of tertiary alcohols, although care must be taken to avoid competing reactions at other sites.

Rearrangement Reactions and Side Product Formation in Synthetic Pathways

Detailed analysis of the synthetic pathways leading to and involving this compound is crucial for optimizing reaction yields and minimizing the formation of impurities. While the core structure is relatively stable, certain reaction conditions can potentially lead to rearrangements or the generation of notable side products. However, specific documented instances of rearrangement reactions for this compound are not extensively reported in the scientific literature. Much of the understanding is derived from the reactivity of the broader class of azaindoles and related heterocyclic systems.

In the context of related pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), other side reactions have been observed. For instance, during palladium-catalyzed amination reactions, reduction of a halide at the C4 position has been reported as a competing pathway. nih.govntnu.no Furthermore, deprotection steps in the synthesis of complex azaindoles have been shown to be challenging, sometimes leading to the formation of complex side products, including tricyclic eight-membered ring systems, particularly when protecting groups like SEM (trimethylsilylethoxymethyl) are cleaved under conditions that release formaldehyde (B43269). nih.govntnu.no

While the Dimroth rearrangement is a well-known acid- or base-catalyzed rearrangement in many nitrogen-containing heterocyclic systems, such as triazolo-pyrimidines, its occurrence in the 1H-pyrrolo[3,2-c]pyridine scaffold has not been specifically detailed in the surveyed literature. nih.gov The typical mechanism involves the opening of the heterocyclic ring followed by rotation and re-closure to form an isomeric structure. The propensity for such a rearrangement would depend on the specific reaction conditions (pH, temperature) and the substitution pattern on the ring system. nih.gov

Given the limited specific data on this compound, the potential for side product formation is often inferred from general principles of heterocyclic chemistry and observations from closely related analogs.

Table of Potential Side Reactions in the Synthesis of Pyrrolopyridine Derivatives

Reaction TypePotential Side ReactionDescription
Suzuki-Miyaura CouplingProtodeboronationReplacement of the boronic acid group with a hydrogen atom on the coupling partner, leading to a non-coupled byproduct. mdpi.com
Suzuki-Miyaura CouplingHomocouplingDimerization of the boronic acid reagent. researchgate.net
Palladium-Catalyzed AminationReductionReplacement of a halide substituent with a hydrogen atom. This has been noted in related isomers. nih.govntnu.no
Protecting Group Cleavage (e.g., SEM)Dimerization/Complex FormationRelease of reactive species like formaldehyde can lead to the formation of dimers or more complex rearranged structures. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (e.g., 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a suite of NMR experiments would be employed to assign the chemical shifts of all protons (¹H NMR) and carbon atoms (¹³C NMR) and to establish their connectivity.

Advanced 2D-NMR techniques are indispensable for complex structures. Correlation Spectroscopy (COSY) experiments would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrrolopyridine ring system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to correlate each proton with its directly attached carbon atom. To establish long-range correlations between protons and carbons (typically over two to four bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. This would be instrumental in confirming the substitution pattern and the connectivity of the bromine atom and the carbonyl group.

Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. For a planar heterocyclic system like this, NOESY can help to confirm through-space interactions between protons on different parts of the ring, further validating the assigned structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-36.5 - 7.0---
C-3100 - 110
C-3a---125 - 135
C-4---160 - 170 (C=O)
H-5 (NH)10.0 - 12.0---
H-67.0 - 7.5---
C-6115 - 125
H-77.5 - 8.0---
C-7130 - 140
C-7a---145 - 155
C-2---90 - 100 (C-Br)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula of this compound, which is C₇H₄BrN₃O. This technique is crucial for confirming the identity of the synthesized compound.

In addition to molecular formula determination, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information. By inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed to deduce the connectivity of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of bromine, carbon monoxide, or other small neutral molecules, which would further support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyridinone ring. The N-H stretching vibration of the pyrrole (B145914) and amide functionalities would likely appear as a broad band in the range of 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while C-N and C-C stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. For instance, the C-Br stretching vibration, which might be weak in the IR spectrum, could be more readily observed in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium-Broad
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C=O Stretch (Amide)1650 - 1700Strong
C=C/C=N Stretch1500 - 1650Medium
C-N Stretch1200 - 1350Medium
C-Br Stretch500 - 600Medium-Weak

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would definitively confirm the planar structure of the fused ring system and the positions of all atoms, including the bromine substituent. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a characteristic property under specific chromatographic conditions. HPLC is crucial for determining the purity of the final product, often expressed as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the likely low volatility of this compound, direct analysis by GC-MS might be challenging. However, it could be employed for the analysis of more volatile synthetic precursors or if the target compound is derivatized to increase its volatility. For instance, derivatization of the N-H group could make the molecule amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, while the mass spectrometer would provide mass-to-charge ratios of the eluting components, aiding in their identification.

Computational and Theoretical Investigations of 2 Bromo 1h Pyrrolo 3,2 C Pyridin 4 5h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to optimize the molecule's geometry and compute various electronic and thermodynamic properties. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MESP) maps are also generated to visualize the charge distribution and predict reactive sites. These maps illustrate electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For this compound, electronegative atoms like oxygen, nitrogen, and bromine are expected to be centers of negative potential.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis for its reactivity and stability.

Table 1: Global Reactivity Descriptors Calculated from FMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron configuration.
Chemical Potential (μ) μ = -(I + A) / 2 Represents the "escaping tendency" of electrons.

This interactive table summarizes key global reactivity descriptors derived from DFT calculations.

Conformational Analysis and Tautomerism Studies of the Pyrrolopyridinone System

The pyrrolopyridinone scaffold of this compound can exist in different tautomeric forms, primarily the lactam and lactim forms. Computational studies are crucial for determining the relative stabilities of these tautomers. nih.govrsc.org By calculating the Gibbs free energy of each form, researchers can predict the predominant tautomer under specific conditions (e.g., in the gas phase or in different solvents). The lactam form, characterized by the C=O group at the 4-position, is generally the more stable tautomer for such systems.

Furthermore, conformational analysis is performed to identify the most stable three-dimensional arrangement of the atoms. nih.gov While the fused ring system is relatively rigid, substituents may have rotational freedom. Theoretical methods can map the potential energy surface by systematically rotating flexible bonds to locate energy minima corresponding to stable conformers. Understanding the preferred conformation is essential as it dictates how the molecule interacts with other molecules, including biological receptors.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. nottingham.ac.uk These computational techniques predict the preferred binding orientation of the molecule (the ligand) within the active site of a protein and assess the stability of the resulting complex. researcher.lifenih.gov Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been modeled as inhibitors of targets like tubulin. nih.gov

The docking process involves several key steps:

Preparation of Receptor and Ligand : The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds in the ligand. openmedicinalchemistryjournal.com

Grid Box Generation : A grid box is defined around the active site of the protein to specify the search space for the docking simulation. openmedicinalchemistryjournal.com

Docking Simulation : Using algorithms like AutoDock Vina, the ligand is placed in numerous possible conformations and orientations within the grid box. nih.gov Each pose is scored based on a function that estimates the binding affinity (e.g., in kcal/mol). pnrjournal.com

Analysis of Results : The resulting poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and significant non-bonded interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the predicted ligand-protein complex and to observe its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes and the thermodynamic properties of the interaction. researcher.life

Table 2: Typical Workflow for Docking and MD Simulations

Step Purpose Common Tools
1. System Preparation Obtain and clean protein and ligand structures. PDB, ChemDraw, AutoDockTools
2. Molecular Docking Predict binding pose and affinity. AutoDock Vina, GOLD, Glide
3. MD Simulation Setup Solvate the complex, add ions, and define force field. GROMACS, AMBER, NAMD
4. Simulation Run Run minimization, equilibration, and production MD. GROMACS, AMBER, NAMD

This interactive table outlines the general steps involved in studying ligand-target interactions computationally.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. fiveable.menih.gov For a class of compounds like pyrrolopyridinones, QSAR can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. nih.govnih.gov

The development of a robust QSAR model follows a structured methodology:

Data Set Preparation : A dataset of molecules with known biological activities (e.g., IC₅₀ or Kᵢ values) is collected. This set is typically divided into a training set for model development and a test set for external validation. acs.orgacs.org

Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can be 1D/2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA). acs.orgresearchgate.net Electronic descriptors are often calculated using quantum chemical methods like DFT.

Model Building : Statistical methods are used to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). fiveable.menih.gov

Model Validation : The model's statistical significance, robustness, and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) checks the model's stability, while external validation using the test set confirms its ability to predict the activity of new compounds. acs.org

A successful QSAR model can provide insights into the structural features that are crucial for the desired biological activity, guiding the rational design of more potent molecules. nih.govnih.gov

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is also a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of this compound.

NMR Spectroscopy : DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These predicted spectra can be compared with experimental data to confirm the structure or assign stereochemistry. nih.govacs.orgrsc.org

Vibrational Spectroscopy : The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed using DFT. researchgate.net This allows for the assignment of experimental spectral bands to specific molecular vibrations.

Electronic Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing information about the molecule's UV-Vis absorption spectrum. researchgate.net

Beyond spectroscopy, DFT is instrumental in predicting reaction pathways and mechanisms. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a proposed reaction can be mapped. acs.org This allows for the determination of activation energy barriers, which helps predict the feasibility and kinetics of a chemical transformation. nih.gov For example, computational studies can predict the outcomes of reactions like the Suzuki cross-coupling used to synthesize derivatives of the pyrrolo[3,2-c]pyridine core. nih.gov This predictive capability accelerates the development of efficient synthetic routes. rsc.org

Table of Mentioned Compounds

Compound Name
This compound
6-bromo-1H-pyrrolo[3,2-c]pyridine
6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
2-bromo-5-methylpyridine (B20793)
2-bromo-5-methylpyridine-1-oxide
2-bromo-5-methyl-4-nitropyridine 1-oxide
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
3,4,5-trimethoxyphenylboric acid
potassium carbonate
pyridine (B92270)
copper (II) acetate (B1210297)
1,4-dioxane (B91453)
water
ethyl acetate
m-chloroperbenzoic acid
fuming nitric acid
sulphuric acid
N,N-dimethylformamide dimethyl acetal
N,N-dimethylformamide
iron powder
acetic acid
sodium carbonate
sodium sulfate
substituted phenylboronic acid

Biological and Biochemical Activity Studies Non Clinical Focus

In Vitro Enzyme Inhibition Assays and Mechanistic Elucidation

There is no specific information available in the reviewed scientific literature regarding in vitro enzyme inhibition assays conducted on 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. However, the parent scaffold, 1H-pyrrolo[3,2-c]pyridin-4-one, has been identified as a core structure in the development of various kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of FMS kinase and Monopolar Spindle 1 (MPS1) kinase, which are crucial in cell signaling pathways related to cancer. nih.gov Additionally, a structure-activity relationship study on a related pyrrolopyridinone scaffold indicated that the presence of a bromine atom at the C3 position could enhance inhibitory activity against Casein Kinase 1 (CK1). waseda.jp This suggests that halogenation can be a key factor in the potency of this class of compounds, though specific data for the 2-bromo isomer is lacking.

Receptor Binding Profiling and Ligand Affinity Determination

No dedicated receptor binding profiles or ligand affinity determinations for this compound have been reported in the available literature. However, constrained analogs of rimonabant, a known cannabinoid type 1 (CB-1) receptor antagonist, which incorporate a 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one scaffold, have been synthesized and evaluated. studylib.net Several of these derivatives demonstrated low nanomolar binding activity for the CB-1 receptor, indicating that the pyrrolopyridinone core can serve as a template for potent receptor ligands. studylib.net The specific influence of a 2-bromo substitution on the binding affinity to CB-1 or other receptors has not been documented.

Cell-Based Assays for Cellular Pathway Modulation

Specific data from cell-based assays focusing on the antiproliferative effects, cell cycle arrest, or apoptosis induction by this compound is not available. The broader class of pyrrolo[3,2-c]pyridine derivatives has demonstrated significant antiproliferative activity in various cancer cell lines. nih.gov For example, inhibitors based on this scaffold have been shown to be effective against tumor cells that are dependent on the MPS1 kinase for survival. sigmaaldrich.com These studies often involve determining the half-maximal inhibitory concentration (IC50) in cell proliferation assays and further investigating the mechanism of cell death, but such detailed analyses for the 2-bromo derivative have not been published.

Target Identification Strategies for the Pyrrolopyridinone Core

While there are no specific target identification studies for this compound, various strategies have been applied to the broader class of pyrrolopyridinone derivatives. These include affinity-based target deconvolution, where a bioactive compound is modified to create a probe for identifying its protein binding partners. waseda.jp Such methods have been successfully used to identify the targets of other complex heterocyclic compounds. researchgate.net For the pyrrolopyridinone core, target identification has often been guided by structure-based design, starting from a known inhibitor of a particular target and modifying the scaffold to improve potency and selectivity. sigmaaldrich.com

In Vivo Pre-clinical Animal Models for Mechanistic Insights

There is no information in the scientific literature regarding the use of this compound in in vivo pre-clinical animal models to gain mechanistic insights into its biological effects. For the broader class of pyrrolo[3,2-c]pyridine derivatives, some compounds have advanced to in vivo studies. For instance, optimized MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated favorable pharmacokinetic profiles and dose-dependent inhibition of their target in human tumor xenograft models in mice. sigmaaldrich.com These studies are crucial for understanding the therapeutic potential of a compound but have not been reported for the specific 2-bromo derivative.

Development of Fluorescent Probes and Chemical Tools based on the Scaffold

The development of fluorescent probes or chemical tools based on the this compound scaffold has not been described in the available literature. The synthesis of such tools is a common strategy to study the distribution, target engagement, and mechanism of action of bioactive molecules. While azaindole (pyrrolopyridine) derivatives have been utilized as probes in biological imaging, there are no specific examples that originate from the this compound structure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Bromine Atom and its Impact on Biological Activity

Although specific structure-activity relationship (SAR) studies focusing on the systematic modification of the 2-bromo substituent on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one core are not extensively detailed in the available literature, the role of halogen atoms at this position can be inferred from general principles in medicinal chemistry. Halogens, including bromine, are pivotal in modulating a compound's physicochemical properties and biological interactions.

A bromine atom at the C2-position of the pyrrole (B145914) ring can influence the molecule's activity in several ways:

Steric Influence : The size of the bromine atom can provide necessary bulk to occupy specific hydrophobic pockets within a target protein, thereby enhancing binding affinity and selectivity.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This type of interaction is increasingly recognized as a significant contributor to ligand-receptor binding affinity.

Metabolic Stability : Introduction of a halogen can block sites of metabolism, potentially increasing the compound's half-life and bioavailability.

Synthetic Handle : From a synthetic standpoint, the bromine atom serves as a versatile handle for introducing further diversity. For instance, in related pyrrolopyridine scaffolds, bromo-substituents are frequently utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new aryl or amino groups, respectively. This strategy was effectively employed in studies on 6-bromo-1H-pyrrolo[3,2-c]pyridine, where the bromine was replaced to explore a wide range of substituents. nih.govsemanticscholar.org

Substitution Effects on the Pyrrole and Pyridine (B92270) Rings of the Pyrrolopyridinone Core

Substitutions on both the pyrrole and pyridine rings of the 1H-pyrrolo[3,2-c]pyridine core have been shown to be critical for modulating biological activity, particularly in the context of anticancer agents targeting tubulin polymerization. nih.gov

Pyrrole Ring Substitutions:

The primary site for substitution on the pyrrole ring is the N1 nitrogen atom. SAR studies indicate that this position is crucial for orienting other functional groups and establishing key interactions. In a series of potent anticancer derivatives, the N1 position was substituted with a 3,4,5-trimethoxyphenyl moiety. nih.govsemanticscholar.org This large, electron-rich group is a well-known pharmacophore found in other colchicine-binding site inhibitors and is believed to occupy a specific hydrophobic region of the tubulin protein. The N-alkylation or N-arylation of pyrrole-containing scaffolds is a common strategy to enhance solubility, modulate electronic properties, and improve biological activity. rsc.orgmdpi.com The presence of this specific trimethoxyphenyl group at N1 was a consistent feature among the most active compounds, highlighting its importance for potent antiproliferative effects. nih.gov

Pyridine Ring Substitutions:

The pyridine moiety offers several positions for modification, with the C6-position being a key area for SAR exploration. Starting from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, researchers have introduced a variety of aryl groups via Suzuki cross-coupling reactions. nih.govsemanticscholar.org The nature of the substituent on this appended aryl ring significantly influences antiproliferative activity.

Electron-Donating Groups (EDGs): The introduction of EDGs, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), on the para-position of the C6-phenyl ring generally leads to an increase in antiproliferative activity. tandfonline.com

Electron-Withdrawing Groups (EWGs): Conversely, placing EWGs like fluoro (-F), chloro (-Cl), or nitro (-NO₂) at the same para-position resulted in decreased activity. tandfonline.com

Heterocyclic Rings: Replacing the C6-phenyl ring with other heterocyclic systems, such as pyridine or indole, also had a profound impact. Notably, a derivative featuring an indolyl moiety at the C6-position (compound 10t ) exhibited the most potent anticancer activity across multiple cell lines, with IC₅₀ values in the nanomolar range. nih.govsemanticscholar.orgtandfonline.com

These findings suggest that the C6-substituent plays a critical role in the molecule's interaction with its biological target, where electron-rich and specific heterocyclic structures are favored for optimal activity.

Antiproliferative Activity (IC₅₀, µM) of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives nih.govtandfonline.com
CompoundR Group (at C6-position)HeLaSGC-7901MCF-7
10aPhenyl2.153.214.13
10d4-Methylphenyl1.121.532.05
10h4-Methoxyphenyl0.891.021.34
10l4-Fluorophenyl3.454.115.23
10m4-Chlorophenyl4.565.326.87
10n4-Nitrophenyl6.787.898.91
10rPyridin-3-yl0.560.670.88
10tIndol-5-yl0.120.150.21

Importance of the Lactam Moiety in Molecular Recognition

The lactam moiety, specifically the 4-oxo and 5-H groups of the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one core, is a critical structural feature for molecular recognition and biological activity. This functional group is a common pharmacophore in many biologically active molecules, particularly in kinase inhibitors, where it mimics the hydrogen bonding pattern of the adenine (B156593) base of ATP.

The lactam group can participate in target binding through two key hydrogen bonds:

The carbonyl oxygen (C=O) at the C4-position acts as a hydrogen bond acceptor.

The amide proton (N-H) at the N5-position acts as a hydrogen bond donor.

This dual hydrogen-bonding capability allows the lactam to form a strong and specific "hinge-binding" interaction, which is characteristic of many Type I and Type II kinase inhibitors that bind to the ATP-binding site of kinases. cancertreatmentjournal.com This interaction anchors the inhibitor to the protein backbone, providing a stable foundation for the rest of the molecule to engage with other regions of the active site.

While studies involving the specific modification of the lactam in 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (e.g., replacement with a thiolactam or reduction to an amine) have not been reported, the ubiquity of this motif in related bioactive compounds underscores its presumed importance. Any modification that disrupts this hydrogen-bonding capacity, such as N-alkylation at the N5-position or removal of the C4-carbonyl, would be expected to lead to a significant loss of biological activity. Molecular modeling of related 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin suggests that the core heterocycle forms crucial hydrogen bonds with key residues like Thrα179 and Asnβ349, further emphasizing the role of the lactam in molecular recognition. nih.gov

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold, several bioisosteric modifications can be envisioned, although specific examples for this exact core are not prevalent in the literature.

Pyrrole Ring Bioisosteres : The pyrrole ring can be replaced by other five-membered aromatic heterocycles. For instance, replacing the pyrrole with a furan (B31954) or thiophene (B33073) ring would alter the hydrogen-bonding capacity (removing the N-H donor) and electronic distribution while maintaining a similar size and shape. This could be used to probe the importance of the pyrrole N-H group in target interactions beyond its role in the lactam moiety.

Pyridine Ring Bioisosteres : The pyridine portion of the scaffold could be replaced with other six-membered rings. A pyrimidine (B1678525) ring, for example, would introduce an additional nitrogen atom, creating new opportunities for hydrogen bonding and altering the molecule's dipole moment. The pyrrolo[2,3-d]pyrimidine scaffold, a well-known "hinge-binder" in kinase inhibitors, is a successful example of this type of bioisosteric replacement of the broader pyrrolopyridine core. nih.govrjpbr.com

Scaffold Hopping : More drastic modifications involve "scaffold hopping," where the entire pyrrolopyridinone core is replaced by a different bicyclic system that maintains a similar spatial arrangement of key functional groups. Examples could include indoles, azaindoles, or quinolones, which are common scaffolds in medicinal chemistry. nih.gov The goal is to discover novel cores with improved properties, such as enhanced synthetic accessibility or better patentability. For example, pyrrolotriazinones have been explored as a related scaffold for drug design. nih.gov

Influence of Ring Fusion Patterns on Activity (e.g., [3,2-c] vs. [2,3-b] isomers)

The isomeric form of the pyrrolopyridine core, determined by the fusion pattern of the pyrrole and pyridine rings, has a profound influence on the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The arrangement of the nitrogen atoms dictates the vector and accessibility of hydrogen bond donors and acceptors, leading to different target specificities. nih.govresearchgate.net

Pyrrolo[3,2-c]pyridines : This scaffold has been successfully utilized to develop inhibitors of FMS kinase and potent anticancer agents that act as colchicine-binding site inhibitors. nih.govnih.gov The geometry of this isomer appears well-suited for these targets.

Pyrrolo[2,3-b]pyridines (7-Azaindoles) : This is one of the most widely studied isomers and is a core component of numerous kinase inhibitors, including some approved drugs. Its geometry is particularly effective for binding to the ATP pocket of various kinases. rsc.org

Pyrrolo[3,4-c]pyridines : Derivatives of this isomer have been investigated for a different spectrum of activities, including analgesic, sedative, antiviral, and antidiabetic properties. nih.govnih.gov This suggests that its unique shape and electronic distribution are recognized by a different set of biological targets compared to the [3,2-c] and [2,3-b] isomers.

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) : As a bioisostere of adenine, this scaffold is exceptionally prevalent among kinase inhibitors, with several approved drugs based on this core. nih.govmdpi.com The additional nitrogen in the six-membered ring provides another key interaction point, often leading to high-affinity binding in ATP pockets.

The choice of a specific ring fusion pattern is therefore a critical decision in the design of targeted therapeutic agents. The [3,2-c] isomer represents a less explored but highly promising scaffold, with demonstrated potential for developing potent and selective inhibitors for specific targets like FMS kinase and tubulin. nih.govnih.gov

Medicinal Chemistry and Chemical Biology Applications Discovery Focused, Non Clinical

Design and Synthesis of Compound Libraries for High-Throughput Screening

The utility of a brominated 1H-pyrrolo[3,2-c]pyridine core is prominently demonstrated in its application as a versatile scaffold for generating compound libraries aimed at high-throughput screening. The bromine atom provides a key chemical handle for diversification, most commonly through palladium-catalyzed cross-coupling reactions.

A notable example is the design and synthesis of a library of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines intended as potential anticancer agents. semanticscholar.orgnih.gov The synthetic strategy begins with commercially available 2-bromo-5-methylpyridine (B20793) and proceeds through several steps to form the crucial intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine. semanticscholar.orgnih.gov This intermediate is then further functionalized. The final diversification step involves a Suzuki cross-coupling reaction between the brominated scaffold and a wide range of corresponding arylboronic acids, efficiently generating a library of target compounds with varied substituents. nih.gov This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

The table below presents a selection of compounds from a synthesized library based on the 1H-pyrrolo[3,2-c]pyridine core and their corresponding anti-proliferative activities against the HeLa cancer cell line. nih.gov

Compound ID"B-ring" Substituent (at position 6)IC₅₀ (μM) vs. HeLa Cells
10aphenyl0.45
10dp-tolyl0.31
10h4-methoxyphenyl0.26
10k4-ethoxyphenyl0.24
10m4-chlorophenyl0.33
10o4-hydroxyphenyl0.23
10tindolyl0.12

Lead Compound Identification and Optimization Strategies

Following the synthesis and screening of compound libraries, the next critical step is the identification of "hit" or "lead" compounds for further optimization. The 1H-pyrrolo[3,2-c]pyridine scaffold has yielded several potent lead compounds against various biological targets.

One successful lead identification effort emerged from the library of tubulin inhibitors mentioned previously. semanticscholar.orgnih.gov Screening revealed that compound 10t , featuring an indolyl group as the B-ring, exhibited the most potent anti-proliferative activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC₅₀ values ranging from 0.12 to 0.21 μM. semanticscholar.orgnih.gov The primary optimization strategy employed in this work was a "configuration-constrained" design. Researchers replaced the flexible cis-olefin bond of the natural product Combretastatin A-4 (CA-4) with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the molecule in its presumed bioactive conformation. semanticscholar.orgnih.gov

In a separate line of research, a library of eighteen diarylamide and diarylurea derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold was screened for inhibitory activity against FMS kinase (also known as CSF-1R), a key target in cancer and inflammatory diseases. nih.govnih.gov This screening identified compound 1r as a highly potent lead, with an enzymatic IC₅₀ of 30 nM against FMS kinase. nih.govnih.gov This potency was a 3.2-fold improvement over the initial lead compound, KIST101029. nih.govnih.gov The optimization strategy involved modifying the diarylamide and diarylurea moieties attached to the core scaffold. nih.gov

The table below summarizes these identified lead compounds and their biological potencies.

Lead CompoundBiological TargetMeasured Potency (IC₅₀)Optimization Strategy Highlight
10tTubulin Polymerization / Cancer Cell Proliferation (HeLa)0.12 µMUse of a rigid scaffold to enforce bioactive conformation. semanticscholar.orgnih.gov
1rFMS Kinase (CSF-1R)30 nM (enzymatic)Systematic modification of side chains on the core scaffold. nih.govnih.gov

Application as Molecular Probes in Biological Systems

While the reviewed literature does not describe the specific use of 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one as a molecular probe, the development of potent and selective inhibitors from this scaffold class provides valuable tool compounds for chemical biology. Molecular probes are essential for exploring the function of biological targets within cellular systems.

The discovery of compound 1r as a selective FMS kinase inhibitor with an IC₅₀ of 30 nM is a prime example. nih.govnih.gov A highly potent and selective inhibitor like 1r can be used in preclinical research to probe the downstream effects of FMS kinase inhibition in various biological contexts, such as macrophage proliferation and cancer cell signaling, thereby helping to elucidate the specific roles of the target protein in health and disease. nih.gov Its demonstrated activity in inhibiting the growth of bone marrow-derived macrophages (IC₅₀ = 84 nM) further validates its utility as a tool to study FMS-dependent biological processes. nih.govnih.gov

Development of Novel Therapeutic Concepts based on Molecular Mechanisms (Pre-clinical, conceptual)

The 1H-pyrrolo[3,2-c]pyridine scaffold has served as a foundation for developing compounds with distinct and novel therapeutic concepts at the pre-clinical level. These concepts are based on modulating specific molecular mechanisms implicated in disease.

Disruption of Microtubule Dynamics : One major therapeutic concept involves the inhibition of tubulin polymerization. Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as the lead compound 10t , were designed to bind to the colchicine-binding site on tubulin. nih.govtandfonline.com This interaction disrupts the dynamic instability of microtubules, which are critical for cell division. nih.gov Mechanistic studies confirmed that compound 10t potently inhibited tubulin polymerization, leading to a significant arrest of cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis. nih.govtandfonline.com This represents a validated therapeutic strategy for cancer.

Inhibition of FMS Kinase Signaling : A second therapeutic concept is the inhibition of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as FMS kinase. nih.gov FMS kinase is over-expressed in various cancers and plays a role in the survival of macrophages, which are implicated in inflammatory disorders like rheumatoid arthritis. nih.govresearchgate.net Pyrrolo[3,2-c]pyridine derivatives, exemplified by compound 1r , were identified as potent and selective FMS kinase inhibitors. nih.govnih.gov By blocking this receptor, these compounds can simultaneously target cancer cell proliferation and mitigate inflammatory responses, presenting a dual therapeutic concept for treating both oncology and inflammatory conditions. nih.gov

Exploration of the Scaffold in Early Drug Discovery Pipelines (Pre-clinical, conceptual)

The 1H-pyrrolo[3,2-c]pyridine framework is actively being explored in early, pre-clinical drug discovery pipelines as a privileged scaffold. semanticscholar.org Its structural rigidity and synthetic tractability make it an attractive starting point for developing inhibitors against a range of biological targets.

The successful generation of compound libraries and the subsequent identification of potent, low-nanomolar lead compounds against distinct targets like tubulin and FMS kinase validate the scaffold's utility. semanticscholar.orgnih.govnih.gov For instance, the lead FMS kinase inhibitor 1r not only showed high potency but also excellent selectivity against a panel of 40 other kinases and was more effective than a prior lead compound in a cellular assay for inflammation. nih.govnih.gov Similarly, the tubulin inhibitor 10t demonstrated superior anti-proliferative activity against multiple cancer cell lines and conformed well to Lipinski's rule of five, indicating favorable drug-like properties. nih.gov Furthermore, other studies have described 4-aryloxy-1H-pyrrolo[3,2-c]pyridine derivatives as a series of TRPA1 antagonists, highlighting the scaffold's potential beyond oncology. nih.gov This collective body of pre-clinical work establishes the 1H-pyrrolo[3,2-c]pyridine core as a promising and versatile scaffold for progression in early drug discovery pipelines targeting cancer, inflammation, and other conditions. nih.govnih.gov

Novel Derivatives and Advanced Functionalization Strategies

Synthesis of Complex Analogues with Diverse Substituents

The synthesis of complex analogues from a pyrrolopyridine core is effectively achieved through cross-coupling reactions, which allow for the introduction of a wide variety of substituents. A key strategy involves the Suzuki cross-coupling reaction, which has been successfully applied to the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold to generate a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. nih.govsemanticscholar.org

In this synthetic approach, the bromo-substituted pyrrolopyridine intermediate is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate. nih.gov This methodology demonstrates high efficiency and tolerance for a diverse range of functional groups on the arylboronic acid, enabling the creation of a library of analogues with systematically varied electronic and steric properties. nih.govsemanticscholar.org The reactions are often carried out in a mixture of solvents like 1,4-dioxane (B91453) and water and can be accelerated using microwave irradiation. nih.gov This approach underscores the utility of the bromine atom as a synthetic handle for late-stage diversification of the core structure.

Below is a table of representative analogues synthesized using this methodology, showcasing the diversity of the introduced aryl groups and the corresponding yields.

Table 1: Examples of Synthesized 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogues

Compound ID Aryl Substituent Yield (%)
10a phenyl 63%
10b o-tolyl 65%
10c m-tolyl 94%
10k 4-ethoxyphenyl 57%

| 10i | 4-hydroxy-3-methoxyphenyl | 54% |

Data sourced from references nih.govsemanticscholar.org. The table is interactive and can be sorted by column.

Incorporation into Conjugates and Bioconjugates for Targeted Delivery or Imaging

The pyrrolopyridine scaffold is a promising candidate for incorporation into conjugates and bioconjugates for applications in targeted drug delivery and medical imaging. While direct studies on 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one bioconjugates are not extensively documented, the chemical functionalities of the molecule make it highly suitable for such applications. The bromine atom can be functionalized via cross-coupling reactions to attach linkers, which can then be connected to targeting moieties like antibodies, peptides, or small molecules.

Furthermore, related isomers of the pyrrolopyridine scaffold have been successfully developed as imaging agents. For instance, a series of pyrrolo[2,3-c]pyridines has been investigated as positron emission tomography (PET) imaging agents for detecting tau protein aggregates, which are implicated in Alzheimer's disease. nih.gov This demonstrates the potential of the broader pyrrolopyridine family to cross the blood-brain barrier and bind to specific biological targets, a critical feature for neurological imaging agents.

The development of theranostic nanoparticles, which combine therapeutic and diagnostic capabilities, represents another avenue for the application of this compound. nih.gov Pyrrolopyridinone derivatives could be conjugated to nanomaterials such as gold nanoparticles or polymers, enhancing their delivery to specific tissues and allowing for simultaneous imaging and therapy. nih.govsemanticscholar.org

Polymer-Supported Synthesis of Pyrrolopyridinone Libraries

The generation of large libraries of related compounds for high-throughput screening is a cornerstone of modern drug discovery. Polymer-supported synthesis, also known as solid-phase synthesis, offers an efficient method for producing such libraries. This technique simplifies purification by allowing excess reagents and byproducts to be washed away from the polymer-bound product.

The this compound structure is well-suited for a solid-phase synthesis approach. The core scaffold could be immobilized onto a solid support resin, typically through the nitrogen atom of the pyrrole (B145914) ring. From this polymer-bound intermediate, the bromine atom at the 2-position serves as a reactive site for diversification. A library of analogues can be generated by subjecting the resin-bound substrate to a series of parallel reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, with a diverse set of building blocks. After the final reaction, the desired products are cleaved from the resin and collected. This strategy has been effectively used for creating libraries based on other heterocyclic scaffolds like pyridones and pteridinones, highlighting its applicability to the pyrrolopyridinone core. nih.govmdpi.com

Flow Chemistry Approaches for Scalable Production of the Core and its Derivatives

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, presents significant advantages over traditional batch processing. researchgate.netdurham.ac.uk These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and straightforward scalability. almacgroup.comnih.gov

The synthesis of the this compound core and its subsequent derivatization are amenable to flow chemistry techniques. Key steps, such as nitration, cyclization, or bromination, which can be highly exothermic and difficult to control in batch reactors, could be performed with greater safety and efficiency in a continuous flow setup. rsc.org For example, selective monobromination reactions, which can be challenging in batch due to the formation of dibromo byproducts, can be achieved with high selectivity in microreactors because of superior mixing and temperature control. rsc.org

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate purification and significantly reducing production time. nih.gov This approach would allow for the scalable and automated production of the pyrrolopyridinone core, followed by in-line derivatization through cross-coupling reactions to produce a continuous stream of the final, functionalized products. This makes flow chemistry a highly attractive strategy for the industrial-scale manufacturing of these compounds. almacgroup.com

Future Research Directions and Challenges in 2 Bromo 1h Pyrrolo 3,2 C Pyridin 4 5h One Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the advancement of pyrrolo[3,2-c]pyridin-4-one chemistry is the development of synthetic methods that are not only efficient but also environmentally sustainable. Current multi-step syntheses often rely on harsh reagents and require tedious purification procedures. Future research must focus on innovative strategies that align with the principles of green chemistry.

One promising direction is the application of multicomponent reactions using recyclable catalysts. A recently developed two-step strategy for polysubstituted pyrrolo[3,2-c]pyridin-4-ones utilizes a solid acid catalyst that can be recovered and reused multiple times without significant loss of activity. rsc.org This approach offers considerable advantages, including the use of inexpensive starting materials, mild reaction conditions, and simplified product isolation. rsc.org The pursuit of such methodologies will be critical for the large-scale and environmentally responsible production of these heterocyclic scaffolds.

Feature Description Advantage
Catalyst Solid Acid CatalystRecyclable (up to 6 times), reducing waste and cost. rsc.org
Reaction Type Multicomponent, Two-StepHigh bond-forming efficiency from simple precursors. rsc.org
Solvent Green SolventsMinimizes environmental impact. rsc.org
Work-up Simple PurificationProducts are easily obtained without complex procedures. rsc.org

Future work should aim to expand the substrate scope of these green methods and explore alternative energy sources, such as microwave or flow chemistry, to further enhance reaction efficiency and reduce energy consumption.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as inhibitors of key biological targets in oncology, including tubulin and protein kinases. acs.orgnih.gov For instance, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from a 6-bromo precursor, were identified as potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.govsemanticscholar.org Another research effort optimized a 1H-pyrrolo[3,2-c]pyridine hit from a high-throughput screen into a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial component of the spindle assembly checkpoint in cancer cells. acs.orgnih.gov

While these findings are promising, a deeper, molecular-level understanding of these interactions is necessary for the rational design of next-generation therapeutics. Current knowledge is often based on molecular modeling and in vitro assays. nih.gov A significant future challenge is to obtain high-resolution structural data, such as co-crystal structures of these inhibitors bound to their target proteins. Such data would provide invaluable insights into the precise binding modes, conformational changes, and key molecular interactions that govern inhibitor potency and selectivity. nih.gov This structural information would move research beyond computational prediction to structure-based drug design, enabling the fine-tuning of molecules for enhanced efficacy.

Application in Emerging Areas of Chemical Biology and Material Science

The proven biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives suggests their potential utility beyond direct therapeutic applications. A key future direction is their development as chemical probes for exploring complex biological systems—a central goal of chemical biology. Highly potent and selective inhibitors, such as the optimized MPS1 kinase inhibitor CCT251455, can serve as valuable tools to dissect the roles of their targets in cellular processes and disease pathways. acs.orgnih.gov By using such compounds to modulate protein function with high precision, researchers can elucidate biological mechanisms that are otherwise difficult to study.

The application of this scaffold in material science is a largely unexplored but potentially fruitful area. The rigid, planar, and heteroaromatic nature of the pyrrolopyridine core could endow it with interesting photophysical or electronic properties. Future research could investigate the potential of these compounds as organic semiconductors, components of light-emitting diodes (OLEDs), or fluorescent sensors. The functionalizability of the core, particularly at the bromine-substituted position, allows for systematic modification to tune these properties, opening a new and exciting research avenue for this class of compounds.

Addressing Synthetic and Methodological Limitations for Complex Derivatives

While the 2-bromo atom on the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one scaffold is a versatile handle for introducing molecular complexity, significant synthetic challenges remain. The construction of diverse libraries of derivatives often relies on palladium-mediated cross-coupling reactions, such as the Suzuki and Sonagashira couplings. acs.orgnih.gov

A major hurdle is ensuring the efficiency and robustness of these reactions across a wide range of substrates. The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, for example, involves a Suzuki cross-coupling between a 6-bromo-pyrrolopyridine intermediate and various arylboronic acids. semanticscholar.org Future research must focus on developing more versatile catalytic systems that are tolerant of diverse functional groups, minimize side reactions, and provide high yields for electronically and sterically challenging coupling partners. Furthermore, optimizing regioselectivity in multi-functionalized scaffolds and developing efficient strategies for introducing substituents at other positions of the heterocyclic core are critical for fully exploring the structure-activity relationship (SAR) of this compound class.

Integration with Advanced Computational Methods for Rational Compound Design

The initial discovery and optimization of 1H-pyrrolo[3,2-c]pyridine inhibitors have been significantly aided by computational methods like structure-based design and molecular docking. acs.orgnih.govtandfonline.com These approaches have successfully guided the modification of initial hits to achieve greater potency and selectivity. acs.org For example, molecular modeling suggested that certain derivatives interact with the colchicine site of tubulin by forming hydrogen bonds with key residues like Thrα179 and Asnβ349. tandfonline.com

The next frontier lies in integrating more advanced computational techniques for a truly predictive and rational design process. Future research should move beyond static docking models to employ more sophisticated methods such as:

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the inhibitor within the target's binding site and assess the stability of key interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate structural features with biological activity, allowing for the virtual screening and prioritization of novel, un-synthesized derivatives.

Free Energy Calculations: To more accurately predict the binding affinity of designed compounds, providing a more reliable metric for success than simple docking scores.

By combining these advanced computational approaches with empirical synthetic efforts, researchers can accelerate the discovery cycle, reduce the reliance on costly and time-consuming screening, and more effectively design complex derivatives with desired biological profiles.

Q & A

Q. Basic

  • Storage: Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation and hydrolysis .
  • Handling: Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to moisture or light.
  • Safety: Follow strict lab protocols: no food/drink in labs, use fume hoods for bromine-related reactions, and maintain emergency equipment (eye wash stations, fire extinguishers) .

What strategies are employed to optimize bromodomain (BD2) selectivity of derivatives?

Advanced
Structure-based drug design (SBDD) has been critical. For example, furo[3,2-c]pyridin-4(5H)-one derivatives were modified to enhance BD2 selectivity by introducing hydrophobic substituents (e.g., trifluoromethyl groups) that exploit BD2-specific binding pockets. Key findings include:

Substituent BD1 IC₅₀ (nM) BD2 IC₅₀ (nM) Selectivity (BD2/BD1)
-H1204503.75
-CF₃850250.03

Source: J. Med. Chem. 2022, 65, 5760–5799 .

Methodology:

  • Molecular Docking: Identify key residues (e.g., His433 in BD2) for selective interactions.
  • SAR Studies: Systematic variation of R-groups to balance potency and selectivity.

How can structural modifications enhance metabolic stability without compromising activity?

Q. Advanced

  • Methylation: Introducing methyl groups at the N-position reduces oxidative metabolism. For example, N-methylated derivatives showed a 3-fold increase in plasma half-life (t₁/₂ = 6.2 hrs vs. 2.1 hrs for parent compound) .
  • Isotopic Labeling: Deuterium incorporation at metabolic hot spots (e.g., C-7) slows CYP450-mediated degradation .
  • Prodrug Approaches: Phosphorylation of the hydroxyl group improves solubility and delays hepatic clearance.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • NMR: ¹H/¹³C NMR confirms regioselective bromination (δ ~7.8 ppm for aromatic protons).
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ = 243.98 m/z).
  • X-ray Crystallography: Resolves crystal packing and halogen-bonding interactions critical for BET inhibition .

Example Data:

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, H-3), 3.65 (t, 2H, CH₂), 2.90 (t, 2H, CH₂).
  • HRMS: Calculated for C₇H₆BrN₂O: 242.96; Found: 242.95 .

What in vitro assays are used to assess BET inhibitory activity of derivatives?

Q. Advanced

  • TR-FRET Assays: Measure displacement of fluorescent probes (e.g., Biotin-JQ1) from recombinant BD1/BD2 proteins.
  • Cellular Models: Use MV4-11 leukemia cells to evaluate antiproliferative effects (IC₅₀ < 100 nM for potent derivatives) .
  • Kinase Profiling: Counter-screen against unrelated kinases (e.g., CDK9) to confirm BET-specific activity.

Key Parameters:

  • Z’ Factor: >0.5 for high-throughput screening reliability.
  • Hill Slope: Steep slopes (≥2) suggest cooperative binding.

How can researchers mitigate hazards during large-scale synthesis?

Q. Basic

  • Bromine Handling: Use closed systems to minimize exposure; quench excess Br₂ with Na₂S₂O₃.
  • Waste Disposal: Neutralize brominated byproducts with Ca(OH)₂ before disposal .
  • Scale-Up: Conduct reactions in batch reactors with temperature control (±2°C) to avoid exothermic runaway.

What computational methods aid in predicting binding affinity to BD2?

Q. Advanced

  • MD Simulations: Analyze ligand-protein dynamics over 100-ns trajectories to identify stable binding poses.
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., -Br vs. -Cl).
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors at 4.5 Å spacing) .

Software Tools:

  • Schrödinger Suite: For docking and MM-GBSA calculations.
  • MOE: Generate QSAR models using R-group descriptors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.